(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione
Description
This bicyclic compound features a unique fused [1,3]dioxolo[4,5-c]oxepine scaffold with stereospecific hydroxyl and methano groups. Key structural attributes include:
- Core framework: A seven-membered oxepine ring fused with a five-membered dioxolane ring, creating a rigid bicyclic system.
- Stereochemistry: The (3aS,4R,7R,8aR) configuration ensures distinct spatial arrangement, influencing reactivity and intermolecular interactions.
- Functional groups: A tertiary hydroxyl group at position 7 and two ketone moieties (positions 2 and 6), rendering it polar yet prone to intramolecular hydrogen bonding .
This compound is synthesized via enantioselective routes, leveraging chiral auxiliaries or catalysts to achieve high enantiomeric purity. Its stability is context-dependent; under acidic or basic conditions, aromatization of the oxepine ring is observed, limiting its utility in certain synthetic pathways .
Properties
Molecular Formula |
C8H8O6 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
(1R,2S,6R,8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione |
InChI |
InChI=1S/C8H8O6/c9-6-8(11)1-3(12-6)5-4(2-8)13-7(10)14-5/h3-5,11H,1-2H2/t3-,4-,5+,8-/m1/s1 |
InChI Key |
UBGYKJKQSPRMAM-XWJKOJJASA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H](C[C@]1(C(=O)O2)O)OC(=O)O3 |
Canonical SMILES |
C1C2C3C(CC1(C(=O)O2)O)OC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions
This method utilizes D-(-)-quinic acid as a chiral starting material, leveraging its inherent stereochemistry to guide the formation of the target compound.
-
Lactonization :
-
Reagents : D-(-)-Quinic acid, dimethoxypropane, p-toluenesulfonic acid (PTSA).
-
Conditions : Reflux in acetone (56–60°C, 8–12 hours).
-
Intermediate : A lactone forms via acid-catalyzed cyclization.
-
Yield : ~85–90%.
-
-
Protection and Functionalization :
-
Reagents : Trimethylsilyl chloride (TMSCl), triethylamine (Et<sub>3</sub>N).
-
Conditions : Room temperature, anhydrous dichloromethane (DCM).
-
Purpose : Protects hydroxyl groups to prevent undesired side reactions.
-
-
Ring Expansion :
-
Reagents : Boron trifluoride diethyl etherate (BF<sub>3</sub>·Et<sub>2</sub>O).
-
Conditions : 0°C to room temperature, 4–6 hours.
-
Outcome : Forms the oxepine ring via electrophilic activation.
-
-
Deprotection and Purification :
-
Reagents : Hydrochloric acid (HCl) in methanol.
-
Yield : 70–75% after column chromatography.
-
Key Advantages :
-
High stereoselectivity (>98% ee) due to chiral pool synthesis.
-
Scalable to multi-gram quantities.
Chemoenzymatic Approach Using Toluene Dioxygenase
Pathway Overview
This method employs biocatalytic cis-dihydroxylation of dibenzofuran derivatives, followed by chemical transformations.
-
Biotransformation :
-
Acid-Catalyzed Cyclization :
-
Oxidation and Reduction Sequence :
-
Final Deprotection :
Key Advantages :
Multi-Step Synthesis via Friedel-Crafts Acylation
Procedure Highlights
This route focuses on constructing the dioxolane-oxepine core through sequential cyclization.
-
Friedel-Crafts Acylation :
-
Reductive Amination :
-
Dioxolane Formation :
-
Crystallization :
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| D-(-)-Quinic Acid Route | D-(-)-Quinic acid | Lactonization | 70–75 | >98% ee |
| Chemoenzymatic Approach | Dibenzofuran | TDO-catalyzed dihydroxylation | 63 | >98% ee |
| Friedel-Crafts Pathway | Acetic anhydride | AlCl<sub>3</sub>-mediated cyclization | 68 | 85–90% de |
Challenges and Optimization Strategies
-
Stereochemical Control :
-
Ring Strain in Oxepine Formation :
-
Seven-membered oxepine rings are prone to transannular reactions.
-
Solution: Low-temperature cyclization (-40°C) with BF<sub>3</sub>·Et<sub>2</sub>O minimizes side products.
-
-
Scalability :
Chemical Reactions Analysis
Types of Reactions
(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: Various substituents can be introduced into the ring system through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development or as a tool in biochemical research.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds. Its unique properties may also find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Stability and Physicochemical Properties
- Hydroxyl Group Impact : The hydroxyl group in the target compound increases polarity (logP ~0.8 estimated), enhancing water solubility compared to benzyl-substituted analogs (logP ~3.2) .
- Steric Effects : Dimethyl or benzyl groups improve thermal stability (decomposition >200°C) but reduce compatibility with aqueous reaction media .
Q & A
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Answer:
- Synthesis: Publish detailed reaction conditions (e.g., solvent purity, catalyst loading, temperature gradients).
- Characterization: Share raw spectral data (NMR FIDs, HRMS spectra) in supplementary materials.
- Inter-laboratory validation: Collaborate with independent labs to verify crystallographic data and enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
